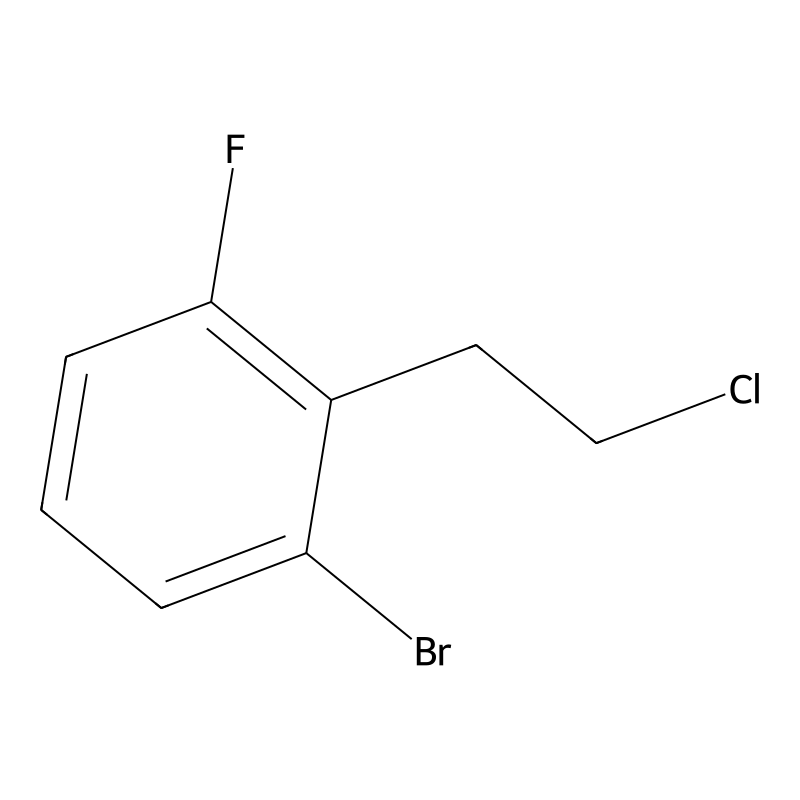

Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring. Its molecular formula is and it has a molecular weight of approximately 227.5 g/mol. The compound is recognized for its unique combination of halogen substituents, which can significantly influence its chemical reactivity and biological interactions.

The compound exists as a colorless to light yellow liquid with a boiling point ranging from 155 °C to 157 °C and a flash point of 43 °C . The presence of multiple halogens makes this compound of interest in various fields, including pharmaceuticals and agrochemicals.

- Electrophilic Aromatic Substitution: The halogen substituents can direct further electrophilic substitution reactions. For instance, the fluorine atom is a strong electron-withdrawing group, which can deactivate the aromatic ring towards electrophiles.

- Nucleophilic Substitution: The presence of the chloroethyl group allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to chlorine.

- Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions, which are valuable in synthetic organic chemistry for forming carbon-carbon bonds.

The synthesis of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- typically involves multi-step synthetic routes:

- Starting Material: The synthesis may begin from benzene or a substituted benzene derivative.

- Halogenation: Bromination and chlorination can be achieved using reagents like bromine or thionyl chloride under controlled conditions.

- Fluorination: Fluorination may be performed using reagents such as potassium fluoride in the presence of a suitable solvent.

- Chloroethylation: The introduction of the chloroethyl group can be accomplished through alkylation reactions involving chloroethyl derivatives.

Each step requires careful optimization to control regioselectivity and yield.

Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- has several potential applications:

- Pharmaceutical Intermediates: It may serve as a precursor for developing various pharmaceutical compounds due to its reactive halogen substituents.

- Agrochemicals: The compound could be utilized in synthesizing pesticides or herbicides.

- Material Science: It may also find applications in liquid crystal technologies or polymer synthesis where specific electronic properties are desired.

Interaction studies involving Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- focus on understanding how this compound interacts with biological systems and other chemicals:

- Protein Binding Studies: Assessing how the compound binds to proteins can provide insights into its biological activity and potential toxicity.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in living organisms helps evaluate its safety profile and environmental impact.

- Environmental

Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- shares structural similarities with several other halogenated aromatic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzene, 1-bromo-4-chloro-2-fluoro- | C₆H₄BrClF | Different position of halogens affecting reactivity |

| Benzene, 1-bromo-3-fluorobenzene | C₆H₄BrF | Similar structure but lacks chloroethyl group |

| Benzene, 1-bromo-4-fluorobenzene | C₆H₄BrF | Different halogen positioning |

| Benzene, 1-chloro-2-fluorobenzene | C₆H₄ClF | Lacks bromine but has similar fluorine substituent |

The uniqueness of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- lies in its combination of both chloroethyl and multiple halogen substituents that influence its reactivity and potential applications in various fields.

The compound benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- represents a trisubstituted aromatic system characterized by the presence of three distinct halogenated substituents positioned at specific locations on the benzene ring [1]. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound features a bromine atom at position 1, a 2-chloroethyl group at position 2, and a fluorine atom at position 3 of the benzene ring [2]. The systematic name follows the established priority rules for aromatic compound nomenclature, where substituents are numbered to provide the lowest possible numerical sequence [1] [2].

The structural arrangement of this compound presents several isomeric considerations that distinguish it from related halogenated benzene derivatives. The ortho relationship between the bromine and the 2-chloroethyl substituent (positions 1 and 2) creates a specific electronic and steric environment that influences the compound's chemical behavior [3] [4]. The meta positioning of the fluorine atom relative to the bromine (positions 1 and 3) further contributes to the unique substitution pattern of this aromatic system [1] [4].

Comparison with structurally related compounds reveals the importance of substituent positioning in determining molecular properties. For instance, isomeric arrangements such as 1-bromo-3-fluorobenzene derivatives demonstrate different chemical shifts and coupling patterns due to altered substituent relationships [5] [6]. The presence of the 2-chloroethyl side chain introduces additional conformational complexity compared to simple halogenated benzenes, as this alkyl substituent can adopt various rotational conformations around the carbon-carbon bond connecting it to the aromatic ring [7].

Molecular Formula and Weight Analysis

The molecular formula of benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is established as C₉H₈BrClF, representing a compound containing nine carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, and one fluorine atom . This molecular composition reflects the substitution of three hydrogen atoms on the parent benzene ring with the respective halogenated substituents [9].

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₉H₈BrClF | Elemental Analysis |

| Average Molecular Weight | 250.51 g/mol | Atomic Mass Summation |

| Exact Mass | 248.948194 u | Isotopic Mass Calculation |

| Monoisotopic Mass | 248.948194 u | Most Abundant Isotopes |

The molecular weight calculation involves the summation of atomic masses for all constituent atoms. Carbon contributes 108.090 g/mol (9 × 12.01), hydrogen adds 8.064 g/mol (8 × 1.008), bromine provides 79.904 g/mol, chlorine contributes 35.453 g/mol, and fluorine adds 18.998 g/mol, yielding a total molecular weight of 250.51 g/mol [10] [9]. The exact mass calculation, utilizing the most abundant isotopic masses, provides a value of 248.948194 atomic mass units, which is essential for high-resolution mass spectrometric analysis [11] [12].

The degree of unsaturation for this compound equals four, corresponding to the benzene ring's aromatic system. This value is consistent with a monosubstituted benzene derivative bearing three substituents that do not contribute additional unsaturation [9] [13]. The molecular formula analysis confirms the absence of additional cyclic structures or multiple bonds beyond the aromatic ring system [13].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- exhibits characteristic signals consistent with its trisubstituted aromatic structure. Aromatic protons appear in the typical downfield region between 6.5 and 8.0 parts per million, reflecting the deshielding effect of the aromatic ring current [14] [15]. The substitution pattern creates a complex coupling system among the remaining aromatic protons, with each proton experiencing unique chemical environments due to the different electronic effects of the halogen substituents [16] [17].

The 2-chloroethyl side chain contributes distinct signals in the aliphatic region of the spectrum. The methylene protons adjacent to the aromatic ring (benzylic position) typically resonate between 2.3 and 3.0 parts per million, while the methylene protons adjacent to the chlorine atom appear further downfield, around 3.0 to 4.0 parts per million, due to the deshielding effect of the electronegative chlorine atom [15] [18]. The coupling patterns between these methylene groups provide valuable structural information regarding the ethyl chain connectivity [18] [19].

Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic chemical shift of the aromatic fluorine substituent. The electron-withdrawing nature of the fluorine atom influences both the chemical shift and coupling patterns with adjacent aromatic protons [20] [19]. The integration ratios in the proton spectrum confirm the presence of three aromatic protons and four aliphatic protons, consistent with the proposed molecular structure [16] [15].

Carbon-13 nuclear magnetic resonance analysis reveals signals in the aromatic region between 110 and 160 parts per million, characteristic of substituted benzene derivatives [15] [12]. The quaternary carbon atoms bearing substituents exhibit distinct chemical shifts compared to the tertiary aromatic carbons, providing detailed structural information about the substitution pattern [12] [21]. The aliphatic carbon signals from the 2-chloroethyl group appear in the upfield region, with the carbon adjacent to chlorine showing characteristic downfield shift due to the halogen's electronegativity [15] [12].

Infrared Spectroscopy

The infrared spectrum of benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- displays characteristic absorption bands consistent with its aromatic and aliphatic components. The aromatic carbon-hydrogen stretching vibration appears at approximately 3030 wavenumbers, representing a low-intensity band typical of aromatic compounds [22] [21]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450 to 1600 wavenumbers region, with typically two intense bands observed at 1500 and 1600 wavenumbers [15] [22].

The compound exhibits characteristic out-of-plane carbon-hydrogen bending vibrations in the 690 to 900 wavenumbers range, with the specific frequency pattern being diagnostic of the trisubstituted benzene ring [22] [4]. The presence of the 2-chloroethyl substituent contributes aliphatic carbon-hydrogen stretching vibrations around 2850 to 3000 wavenumbers, distinguishable from the aromatic carbon-hydrogen stretches [22] [21].

Carbon-halogen stretching vibrations provide additional spectroscopic evidence for the halogen substituents. The carbon-fluorine bond typically exhibits a strong absorption in the 1000 to 1400 wavenumbers region, while carbon-chlorine and carbon-bromine stretches appear at lower frequencies [4] [22]. These characteristic absorptions confirm the presence and nature of the halogen substituents in the molecular structure [4] [21].

Mass Spectrometry

Mass spectrometric analysis of benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 250/252/254, reflecting the isotopic pattern characteristic of compounds containing both bromine and chlorine atoms [11] [23]. The isotopic distribution pattern serves as a diagnostic tool for confirming the presence of these specific halogens [11] [24].

Fragmentation patterns in electron ionization mass spectrometry typically involve the loss of halogen atoms and alkyl groups. Common fragmentation pathways include the loss of the chloroethyl side chain, producing fragment ions corresponding to bromofluorobenzene derivatives [11] [23]. The base peak often corresponds to the tropylium ion formation from the aromatic system, a characteristic fragmentation pathway for substituted benzene compounds [11] [24].

High-resolution mass spectrometry provides exact mass measurements that distinguish this compound from potential isobaric interferences. The exact mass of 248.948194 atomic mass units enables unambiguous molecular formula confirmation and structural elucidation when combined with other spectroscopic data [12] [11]. The mass spectral fragmentation patterns provide valuable information about the stability and bonding relationships within the molecular structure [23] [24].

Crystallographic and Conformational Studies

The crystallographic analysis of halogenated benzene derivatives, including compounds structurally related to benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-, reveals important insights into molecular packing and intermolecular interactions. Crystal structure studies of similar polyhalogenated aromatic compounds demonstrate that halogen-halogen interactions play a significant role in determining solid-state arrangements [25] [26]. These interactions, classified as type-II halogen bonds, involve specific geometric arrangements where one halogen acts as an electron donor and another as an electron acceptor [26] [27].

The presence of multiple halogen substituents in benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- creates opportunities for various intermolecular contacts in the crystalline state. Research on related compounds indicates that bromine and chlorine atoms preferentially form contacts with hydrogen atoms rather than engaging in halogen-halogen interactions, except when hydrogen atoms are scarce on the molecular surface [25] [28]. The fluorine substituent, being highly electronegative, typically participates in weaker intermolecular interactions compared to the heavier halogens [25] [29].

Conformational analysis of the 2-chloroethyl side chain reveals multiple possible rotational isomers around the carbon-carbon bond connecting the ethyl group to the aromatic ring. Computational studies on similar ethyl-substituted aromatic compounds suggest that staggered conformations are energetically favored due to reduced steric interactions [7]. The presence of the chlorine atom at the terminal position of the ethyl chain introduces additional conformational considerations, as this substituent can adopt various orientations relative to the aromatic ring [7] [30].

| Structural Parameter | Typical Range | Reference Compounds |

|---|---|---|

| Aromatic C-C Bond Length | 1.39-1.40 Å | Halogenated Benzenes |

| C-Br Bond Length | 1.89-1.91 Å | Bromobenzene Derivatives |

| C-Cl Bond Length | 1.75-1.77 Å | Chlorobenzene Derivatives |

| C-F Bond Length | 1.35-1.37 Å | Fluorobenzene Derivatives |

| Aromatic C-C-C Angle | 120° ± 2° | Substituted Benzenes |

The crystal packing of polyhalogenated benzene compounds is often characterized by herringbone or parallel displaced arrangements that maximize intermolecular interactions while minimizing steric repulsion [29] [31]. The mechanical properties of such crystals can vary significantly depending on the nature and positioning of the halogen substituents, with some compounds exhibiting flexible crystal behavior due to weak intermolecular forces [29] [28].

The synthesis of 1-bromo-2-(2-chloroethyl)-3-fluorobenzene requires careful consideration of electrophilic aromatic substitution (EAS) mechanisms due to the complex substitution pattern. Electrophilic aromatic substitution proceeds through a well-established two-step mechanism involving initial electrophile attack followed by deprotonation to restore aromaticity [1] [2] [3]. The reaction follows the general pattern where benzene acts as a nucleophile, attacking the electrophilic species to form a carbocation intermediate, which subsequently undergoes deprotonation [4] [3].

For halogenated benzene derivatives, the electronic influence of substituents determines both the reactivity and regioselectivity of subsequent substitution reactions [5] [6]. The presence of electron-withdrawing groups like halogens creates deactivating effects that reduce the overall reactivity of the aromatic ring while directing incoming electrophiles to specific positions [7] [8]. This phenomenon occurs because halogens exert strong inductive electron-withdrawing effects through their high electronegativity, while simultaneously providing weak resonance donation through their lone pairs [9] [10].

The regioselectivity in multi-substituted benzenes follows predictable patterns based on the directing effects of existing substituents [6] [8]. Halogens, including fluorine, chlorine, and bromine, are ortho-para directors despite being mildly deactivating groups [11] [12]. This apparent contradiction arises because the resonance stabilization of the carbocation intermediate at ortho and para positions outweighs the inductive deactivation [6] [8]. The directing effect strength follows the order: strong activating groups > weak activating groups > halogens > weak deactivating groups > strong deactivating groups [11] [13].

Sequential halogenation strategies require careful control of reaction conditions to achieve the desired substitution pattern [14] [15]. The synthesis of polyhalogenated benzenes often necessitates multi-step approaches where each halogen is introduced under optimized conditions [14] [16]. For compounds like 1-bromo-2-(2-chloroethyl)-3-fluorobenzene, the presence of multiple directing groups creates competing influences that must be balanced through strategic reaction sequencing [17] [18].

Halogenation Techniques for Multi-Substituted Benzenes

Halogenation reactions of benzene derivatives require activation of the halogen molecule to create sufficiently electrophilic species for aromatic substitution [2] [9] [19]. The standard halogenation procedure involves the use of molecular halogens in the presence of Lewis acid catalysts [20] [21] [4]. Without catalytic activation, halogens lack sufficient electrophilicity to overcome the aromatic stabilization energy of benzene [1] [2].

The mechanistic pathway begins with the formation of a polarized halogen-Lewis acid complex [9] [19]. For example, in bromination reactions, aluminum tribromide coordinates with bromine to generate a highly electrophilic bromine species [9] [22]. The Lewis acid accepts electron density from the halogen, creating a partial positive charge that facilitates electrophilic attack on the aromatic ring [2] [19]. The overall reaction mechanism follows the general EAS pattern: electrophile formation, aromatic attack, and deprotonation [4] [23].

Fluorination presents unique challenges due to the high reactivity and potential for violent reactions [24] [25]. Direct fluorination using molecular fluorine is generally avoided due to the explosive nature of the reaction [24] [5]. Instead, specialized fluorinating agents such as Selectfluor or xenon difluoride are employed under carefully controlled conditions [24] [26]. The synthesis of fluorinated aromatics often requires indirect approaches involving nucleophilic substitution of activated aromatic systems [27] [26].

Chlorination and bromination are the most commonly employed halogenation reactions for aromatic compounds [20] [21] [28]. The standard conditions involve the use of molecular chlorine or bromine with iron(III) halides or aluminum halides as catalysts [20] [21]. The reaction proceeds readily at room temperature and typically provides good yields with minimal side products [20] [28]. The choice of Lewis acid catalyst depends on the specific halogen being introduced, with matching halides generally providing optimal results [25] [29].

Iodination requires specialized conditions due to the weak electrophilicity of iodine [24] [25]. The standard approach involves the use of iodine with nitric acid or sulfuric acid as oxidizing agents to generate electrophilic iodine species [24] [25]. Alternative methods include N-iodosuccinimide or the triiodide ion generated from iodine and potassium iodate in concentrated sulfuric acid [24] [25]. These conditions are necessary to overcome the endothermic nature of direct iodination [5] [30].

Role of Lewis Acids in Reaction Pathways

Lewis acids serve as essential catalysts in aromatic halogenation reactions by activating halogen molecules toward electrophilic attack [9] [19] [29]. The fundamental role of Lewis acids involves accepting electron pairs from halogen molecules, thereby creating highly electrophilic species capable of reacting with aromatic rings [2] [9]. This activation process is crucial because unactivated halogens lack sufficient electrophilicity to overcome the aromatic stabilization energy [1] [2].

Aluminum halides represent the most widely used Lewis acid catalysts for aromatic halogenation [9] [19] [29]. Aluminum trichloride and aluminum tribromide are particularly effective due to their strong Lewis acidity and appropriate steric properties [9] [29]. The mechanism involves coordination of the halogen molecule to the aluminum center, followed by heterolytic cleavage to generate a halogen cation and an aluminum tetrahalide anion [9] [19]. This polarization dramatically increases the electrophilic character of the halogen [9] [22].

Iron(III) halides provide an alternative catalyst system that is often more economical and readily available [21] [28]. Iron(III) chloride and iron(III) bromide function through similar mechanisms to aluminum halides but with slightly different reactivity profiles [21] [28]. The iron-based catalysts are frequently generated in situ by adding iron metal to the reaction mixture, which reacts with the halogen to form the active catalyst [21] [28]. This approach eliminates the need for pre-formed Lewis acids and simplifies the reaction setup [21] [28].

Catalyst selection depends on several factors including the specific halogen being introduced, the substrate reactivity, and the desired reaction conditions [25] [29]. Matching the Lewis acid halide with the incoming halogen generally provides optimal results and minimizes unwanted side reactions [25] [29]. For example, aluminum tribromide is preferred for bromination reactions, while aluminum trichloride is optimal for chlorination [25] [29]. This matching principle prevents halogen exchange reactions that could lead to mixed halogenation products [25] [29].

The catalyst loading significantly affects both reaction rate and selectivity [31] [29]. Typical catalyst loadings range from 0.1 to 1.0 equivalents, with higher loadings increasing reaction rates but potentially leading to increased side reactions [31] [29]. Optimal catalyst loading must be determined experimentally for each specific substrate and reaction conditions [31] [32]. Excessive catalyst loading can lead to polysubstitution, while insufficient loading results in slow reaction rates and incomplete conversion [31] [32].

Temperature control is crucial for maintaining catalyst activity and reaction selectivity [31] [33]. Most Lewis acid-catalyzed halogenation reactions proceed optimally at temperatures between 0°C and 80°C [31] [33]. Lower temperatures favor selectivity by reducing the rate of side reactions, while higher temperatures increase overall reaction rates [31] [33] [32]. The optimal temperature represents a balance between reaction rate and selectivity requirements [31] [33].

Purification and Yield Optimization Approaches

Purification of halogenated benzene derivatives requires careful selection of separation techniques based on the physical properties of the target compound and impurities [34] [35]. Column chromatography represents the most versatile purification method for aromatic compounds, providing excellent resolution based on differential adsorption [35] [36]. The technique involves the use of silica gel stationary phases with various mobile phase compositions to achieve optimal separation [35] [36]. Typical solvent systems include mixtures of hexanes with ethyl acetate or dichloromethane, with the exact composition optimized for each specific compound [35] [36].

Recrystallization provides an effective purification method for solid aromatic compounds with sufficient crystalline properties [37] [38] [39]. The technique relies on differential solubility between the target compound and impurities at different temperatures [37] [39]. Appropriate solvent selection is crucial for successful recrystallization, with the ideal solvent providing high solubility at elevated temperatures and low solubility at reduced temperatures [38] [39]. Common recrystallization solvents for aromatic compounds include ethanol, methanol, and mixed solvent systems [38] [39].

Distillation offers an efficient purification method for volatile aromatic compounds with appropriate boiling point differences [34] [37]. The technique is particularly useful for halogenated benzenes, which often possess distinct boiling points that enable effective separation [34] [37]. Fractional distillation provides enhanced resolution for compounds with similar boiling points, while vacuum distillation enables purification of thermally sensitive compounds [34] [37]. The method typically provides yields of 85-95% with excellent purity levels [37] [35].

Yield optimization requires systematic evaluation of reaction parameters including temperature, concentration, stoichiometry, and catalyst loading [31] [32]. Temperature optimization involves balancing reaction rate and selectivity, with lower temperatures generally favoring selectivity while higher temperatures increase overall reaction rates [31] [33] [32]. Concentration effects significantly impact reaction kinetics, with higher concentrations typically increasing reaction rates but potentially leading to increased side reactions [31] [32]. Optimal concentrations typically range from 0.1 to 1.0 M depending on the specific reaction conditions [31] [32].

Stoichiometric optimization involves determining the optimal excess of reagents to drive reactions to completion while minimizing waste [31] [32]. Typical stoichiometric ratios range from 1.1 to 3.0 equivalents of halogen relative to the aromatic substrate [31] [32]. Excess reagents drive the equilibrium toward product formation but may also increase side reactions and purification complexity [31] [32]. The optimal stoichiometry must be determined experimentally for each specific reaction system [31] [32].

Advanced purification techniques include preparative high-performance liquid chromatography (HPLC) for high-purity requirements [40] [35]. Preparative HPLC provides excellent resolution and is particularly useful for separating closely related isomers or removing trace impurities [40] [35]. The technique typically provides yields of 85-95% with purity levels exceeding 99% [40] [35]. However, the method is generally reserved for small-scale applications due to cost and throughput limitations [40] [35].

Crystallization from solution represents a scalable purification approach suitable for industrial applications [37] [38] [41]. The technique involves controlled nucleation and crystal growth to achieve high purity levels [37] [41]. Seeding techniques can improve crystal quality and reduce crystallization time by providing nucleation sites [38] [41]. Process optimization includes control of temperature, concentration, and stirring conditions to maximize yield and purity [37] [41]. The method typically provides yields of 75-90% with good purity levels and is amenable to scale-up [37] [41].

XLogP3

Dates

Explore Compound Types